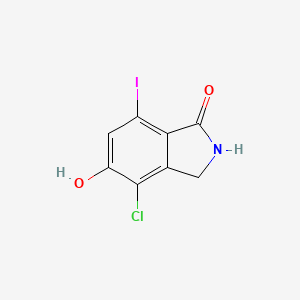
4-Chloro-5-hydroxy-7-iodoisoindolinone
Cat. No. B8524546
M. Wt: 309.49 g/mol
InChI Key: MJFCQESKRJKOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745641B2
Procedure details


In a similar manner to Step 6 of Example 139, 4-chloro-5-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone (97.1 mg, 0.206 mmol) was treated with 10% hydrogen chloride-methanol solution (3 mL), followed by purification by slurry using diisopropylether to obtain 4-chloro-5-hydroxy-7-iodoisoindolinone (36.9 mg, yield 58%).
Name
4-chloro-5-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
97.1 mg
Type
reactant
Reaction Step One


Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([OH:11])=[CH:9][C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][N:5](C(C)(C1C=CC=CC=1)C)[C:6]2=[O:13].Cl.CO>>[Cl:1][C:2]1[C:10]([OH:11])=[CH:9][C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:13] |f:1.2|
|
Inputs


Step One
|
Name
|
4-chloro-5-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
|
|
Quantity
|
97.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2CN(C(C2=C(C=C1O)I)=O)C(C)(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by purification by slurry
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2CNC(C2=C(C=C1O)I)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.9 mg | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
